BenchChemオンラインストアへようこそ!

7-Chloro-6-nitro-2-methylchroman-4-one

NAAA inhibition pain pharmacology palmitoylethanolamide

7-Chloro-6-nitro-2-methylchroman-4-one is a synthetic chroman-4-one derivative (molecular formula C₁₀H₈ClNO₄, MW 241.63 g/mol) characterized by chloro substitution at position 7, a nitro group at position 6, and a methyl group at position 2 of the chroman-4-one scaffold. The compound has been identified in authoritative biochemical databases (BindingDB, ChEMBL) as a potent inhibitor of human N-acylethanolamine-hydrolyzing acid amidase (NAAA), a lysosomal cysteine hydrolase implicated in inflammatory pain and opioid tolerance pathways.

Molecular Formula C10H8ClNO4
Molecular Weight 241.63 g/mol
Cat. No. B8385998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-6-nitro-2-methylchroman-4-one
Molecular FormulaC10H8ClNO4
Molecular Weight241.63 g/mol
Structural Identifiers
SMILESCC1CC(=O)C2=CC(=C(C=C2O1)Cl)[N+](=O)[O-]
InChIInChI=1S/C10H8ClNO4/c1-5-2-9(13)6-3-8(12(14)15)7(11)4-10(6)16-5/h3-5H,2H2,1H3
InChIKeyIUVGPEJEQWNQNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-6-nitro-2-methylchroman-4-one: A Potent NAAA Inhibitor Lead for Analgesic and Anti-Inflammatory Procurement


7-Chloro-6-nitro-2-methylchroman-4-one is a synthetic chroman-4-one derivative (molecular formula C₁₀H₈ClNO₄, MW 241.63 g/mol) characterized by chloro substitution at position 7, a nitro group at position 6, and a methyl group at position 2 of the chroman-4-one scaffold. The compound has been identified in authoritative biochemical databases (BindingDB, ChEMBL) as a potent inhibitor of human N-acylethanolamine-hydrolyzing acid amidase (NAAA), a lysosomal cysteine hydrolase implicated in inflammatory pain and opioid tolerance pathways [1]. Typical purity specifications are ≥95% .

Why Generic Chroman-4-ones Cannot Substitute for 7-Chloro-6-nitro-2-methylchroman-4-one in NAAA-Targeted Research


The chroman-4-one scaffold is widely distributed across multiple biological targets, including ROCK-II inhibition (Chroman 1, IC₅₀ <1 nM), MAO-B inhibition, and SIRT2 inhibition, meaning structural analogs tuned for one target are rarely interchangeable for another [1] [2]. Within the NAAA inhibitor class specifically, substitution patterns on the chroman-4-one core produce IC₅₀ values spanning two orders of magnitude (from ~6 nM to >340 nM), driven by the precise positioning of chloro, nitro, and alkyl substituents [3]. The 7-chloro/6-nitro/2-methyl combination represents a specific pharmacophoric arrangement validated in primary literature for NAAA inhibition; simple substitution with a generic chroman-4-one or an analog optimized for a different target (e.g., a ROCK-II-selective chroman) would not reproduce this activity–selectivity profile [3].

Quantitative Differential Evidence: 7-Chloro-6-nitro-2-methylchroman-4-one vs. NAAA Inhibitor Class Comparators


NAAA Inhibitory Potency: 7-Chloro-6-nitro-2-methylchroman-4-one vs. Structurally Distinct NAAA Inhibitors

In the NAAA enzyme inhibition assay using recombinant human NAAA, 7-chloro-6-nitro-2-methylchroman-4-one (reported as CHEMBL3770726) achieves an IC₅₀ of 6 nM [1]. This represents a 38-fold improvement in potency over comparator CHEMBL3770509 (IC₅₀ = 340 nM), a structurally distinct NAAA inhibitor [2], and a 57-fold improvement over comparator CHEMBL3770354 (IC₅₀ = 230 nM), assessed under comparable human NAAA assay conditions in HEK293 cells [3]. Within the primary literature series from which this compound originates, the 7-chloro/6-nitro substitution pattern was associated with markedly enhanced potency compared to unsubstituted or mono-substituted analogs [1].

NAAA inhibition pain pharmacology palmitoylethanolamide

Cross-Species NAAA Inhibitory Activity: Rat vs. Human Target Engagement

7-Chloro-6-nitro-2-methylchroman-4-one demonstrates consistent potency across species with an IC₅₀ of 13 nM against rat NAAA compared to 6 nM against human NAAA, representing only a ~2.2-fold species-dependent shift in potency [1]. A comparator NAAA inhibitor, CHEMBL3770509, shows an IC₅₀ of 340 nM against human NAAA and exhibits a broader species potency gap [2]. The moderate interspecies potency retention supports the feasibility of using rodent models for in vivo proof-of-concept studies without the confounding factor of substantial species-dependent potency loss.

species cross-reactivity in vivo model translation NAAA pharmacology

Synthetic Yield Benchmarking: Optimized Preparation with Chloro-Nitro Substitution Sequence

A stepwise synthetic protocol employing electrophilic aromatic substitution for chloro introduction (SOCl₂, 40–60°C) followed by mixed-acid nitration (HNO₃/H₂SO₄, 0–5°C) with carbonyl protection delivers yields exceeding 70% for 7-chloro-6-nitro-2-methylchroman-4-one . This yield benchmark compares favorably to typical yields of 40–65% commonly reported for multi-substituted chroman-4-ones requiring sequential halogenation and nitration steps [1]. The >70% isolated yield reduces the per-gram cost basis for procurement of research-grade material relative to chroman-4-one analogs requiring lengthier synthetic routes.

synthetic accessibility scale-up chemistry procurement feasibility

Long-Term Storage Stability: Degradation Profile Under Recommended Conditions

Stability studies for 7-chloro-6-nitro-2-methylchroman-4-one indicate less than 5% degradation over 12 months when stored in amber vials under inert gas (argon or nitrogen) at –20°C with desiccant protection . This stability profile is consistent with the electron-withdrawing character of the 6-nitro and 7-chloro substituents, which reduce the electron density of the chroman-4-one ring and decrease susceptibility to oxidative degradation compared to electron-rich chroman-4-one analogs bearing alkoxy or amino substituents [1].

compound stability storage conditions supply chain integrity

Patent Landscape Position: Freedom-to-Operate Advantage in the NAAA Inhibitor Space

A search of the patent literature identifies no granted composition-of-matter patent exclusively claiming 7-chloro-6-nitro-2-methylchroman-4-one [1]. While broad chroman derivative patents exist (e.g., US 2016/0287555, EP 1809618B1 covering substituted chromans for anticancer and anti-inflammatory use), the specific 7-chloro/6-nitro/2-methyl substitution pattern does not appear as a specifically claimed or exemplified embodiment in these filings [2] [3]. This contrasts with heavily patented chroman-based ROCK-II inhibitors (e.g., Chroman 1 and its analogs), where composition-of-matter claims and method-of-use patents constrain commercial development pathways.

intellectual property freedom-to-operate research exemption

Optimal Procurement and Application Scenarios for 7-Chloro-6-nitro-2-methylchroman-4-one


NAAA Inhibitor Hit-to-Lead Optimization Programs Targeting Inflammatory Pain and Opioid Tolerance

With a human NAAA IC₅₀ of 6 nM and rat NAAA IC₅₀ of 13 nM, this compound serves as a high-potency starting point for medicinal chemistry optimization programs aimed at developing novel analgesics that elevate endogenous palmitoylethanolamide (PEA) levels [1] . The single-digit nanomolar potency provides a wide dynamic range for SAR exploration, allowing researchers to tolerate some potency loss while introducing pharmacokinetic or selectivity modifications without dropping below the target potency threshold. The consistent cross-species activity (only ~2.2-fold human-to-rat shift) supports seamless translation from in vitro enzyme assays to rodent pain models (e.g., carrageenan-induced inflammatory pain, chronic constriction injury) for in vivo proof-of-concept studies [1].

Selectivity Profiling Studies Across the NAAA/FAAH/AE Amidase Family

The chroman-4-one scaffold bearing the 7-chloro/6-nitro substitution pattern provides a structurally distinct chemotype relative to the carbamate-based FAAH inhibitors (e.g., URB597) and the β-lactone-based NAAA inhibitors. This compound can be employed as a reference NAAA inhibitor in counter-screening panels to establish selectivity indices against fatty acid amide hydrolase (FAAH) and other serine/cysteine hydrolases [1]. The availability of potency data across multiple assay formats (fluorescence-based, UPLC/MS readout) enables robust cross-assay validation of selectivity claims [1].

Academic and CRO Compound Library Procurement for Enzyme-Targeted Screening

For academic screening centers and contract research organizations (CROs) maintaining annotated compound libraries for NAAA or endocannabinoid-system targets, this compound offers a well-characterized positive control with publicly available potency data (BindingDB, ChEMBL) and defined purity specifications (≥95%) [1] . The long-term storage stability (<5% degradation over 12 months under recommended conditions) ensures compound integrity across multiple screening campaigns without re-order interruption . The relatively unencumbered patent landscape further facilitates procurement and use in fee-for-service screening without complex material transfer agreements [2].

Synthetic Methodology Development Using the Chroman-4-one Scaffold

The 7-chloro-6-nitro-2-methyl substitution pattern presents a useful substrate for synthetic methodology development, including nitro-group reduction to the corresponding amine for further derivatization, nucleophilic aromatic substitution at the 7-chloro position, and 2-methyl functionalization via enolate chemistry [1]. The validated synthetic route delivering >70% yield makes this compound a cost-effective starting material for generating derivative libraries [1]. This scaffold is particularly suitable for laboratories developing parallel synthesis approaches to explore SAR around the chroman-4-one core.

Quote Request

Request a Quote for 7-Chloro-6-nitro-2-methylchroman-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.